tert-Butyl ((S)-1-((2-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate
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Overview
Description
tert-Butyl ((S)-1-((2-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, guanidino, and oxo groups, as well as a trifluoromethyl-substituted chromenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((S)-1-((2-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the chromenyl moiety, followed by the introduction of the trifluoromethyl group. Subsequent steps involve the formation of the guanidino and amino groups, and finally, the coupling of these intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((S)-1-((2-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amino and guanidino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and guanidino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like methanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine and guanidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((S)-1-((2-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its functional groups enable it to form specific interactions with biological targets, making it a valuable tool for probing biological systems.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique structure and reactivity make it suitable for use in the production of high-value products.
Mechanism of Action
The mechanism of action of tert-Butyl ((S)-1-((2-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with proteins and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl ((S)-1-((2-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)(2-oxo-4-(trifluoromethyl)-2H-chromen-7
Properties
Molecular Formula |
C29H40F3N7O7 |
---|---|
Molecular Weight |
655.7 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C29H40F3N7O7/c1-15(2)11-19(38-27(44)46-28(3,4)5)25(43)37-14-22(40)39(20(24(33)42)7-6-10-36-26(34)35)16-8-9-17-18(29(30,31)32)13-23(41)45-21(17)12-16/h8-9,12-13,15,19-20H,6-7,10-11,14H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H4,34,35,36)/t19-,20-/m0/s1 |
InChI Key |
RJCIGASTKAWTNS-PMACEKPBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)C(CCCN=C(N)N)C(=O)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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